Ethyl 3-(3-fluoropyridin-4-yl)prop-2-enoate
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Overview
Description
Ethyl 3-(3-fluoropyridin-4-yl)prop-2-enoate is a chemical compound with the molecular formula C10H10FNO2 and a molecular weight of 195.19 g/mol . It is an ester derivative of 3-fluoropyridine and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-fluoropyridin-4-yl)prop-2-enoate can be synthesized through a reaction involving ethyl acrylate and 3-fluoropyridine. The reaction typically requires a base catalyst such as potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds via a nucleophilic substitution mechanism, where the fluoropyridine ring reacts with the acrylate ester to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-fluoropyridin-4-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
Ethyl 3-(3-fluoropyridin-4-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-fluoropyridin-4-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate
- Ethyl 3-(3-fluoropyridin-2-yl)prop-2-enoate
- Ethyl 3-(4-fluoropyridin-3-yl)prop-2-enoate
Uniqueness
Ethyl 3-(3-fluoropyridin-4-yl)prop-2-enoate is unique due to the position of the fluorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in the compound’s chemical behavior and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H10FNO2 |
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Molecular Weight |
195.19 g/mol |
IUPAC Name |
ethyl 3-(3-fluoropyridin-4-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10FNO2/c1-2-14-10(13)4-3-8-5-6-12-7-9(8)11/h3-7H,2H2,1H3 |
InChI Key |
LSECSHLFPAKKGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=NC=C1)F |
Origin of Product |
United States |
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